4-(4-Methoxyphenyl)-2-methylbutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,13)9-8-10-4-6-11(14-3)7-5-10/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXANWNMSNYRJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-29-4 | |
| Record name | 4-(4-Methoxyphenyl)-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for Chemical Synthesis
Direct Synthetic Routes to 4-(4-Methoxyphenyl)-2-methylbutan-2-ol
Direct synthetic strategies primarily involve the formation of the tertiary alcohol in the final step, typically through the addition of an organometallic reagent to a suitable carbonyl compound.
Tertiary Alcohol Formation via Organometallic Reagents
A cornerstone in the synthesis of tertiary alcohols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester. This method is highly effective for creating carbon-carbon bonds and installing the hydroxyl group simultaneously.
Two primary pathways can be envisioned for the synthesis of this compound using this approach:
Reaction of an Ester with a Methyl Grignard Reagent: This route would commence with a precursor such as methyl 3-(4-methoxyphenyl)propanoate. The reaction of this ester with at least two equivalents of a methyl Grignard reagent, for instance, methylmagnesium bromide (CH₃MgBr), would lead to the formation of the desired tertiary alcohol. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. A subsequent acidic workup protonates the resulting alkoxide to yield the final product.
Reaction of a Ketone with a Methyl Grignard Reagent: An alternative pathway involves the use of 4-(4-methoxyphenyl)-2-butanone (B1665111) as the starting material. This ketone can be treated with one equivalent of a methyl Grignard reagent. The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and upon acidic workup, the tertiary alcohol is formed.
These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to ensure the stability and reactivity of the organometallic reagent.
Table 1: Proposed Synthetic Routes via Organometallic Reagents
| Starting Material | Organometallic Reagent | Key Intermediate | Product |
|---|---|---|---|
| Methyl 3-(4-methoxyphenyl)propanoate | Methylmagnesium bromide (2 eq.) | 4-(4-Methoxyphenyl)-2-butanone | This compound |
| 4-(4-Methoxyphenyl)-2-butanone | Methylmagnesium bromide (1 eq.) | Magnesium alkoxide | This compound |
Catalytic Hydrogenation of Unsaturated Precursors to the Butane (B89635) Scaffold
Another direct route involves the synthesis of an unsaturated analogue of the target molecule, followed by catalytic hydrogenation to saturate the carbon-carbon multiple bonds. This two-step approach allows for the construction of the carbon framework using reactions that form alkenes or alkynes, which are then reduced in a subsequent step.
A key unsaturated precursor is 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. This acetylenic alcohol can be synthesized with high efficiency (as detailed in section 2.2.1). The subsequent transformation to the target compound is achieved through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the carbon-carbon triple bond in the presence of a metal catalyst.
Commonly used catalysts for this type of transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297). The hydrogenation proceeds in a stepwise manner, first reducing the alkyne to an alkene (4-(4-methoxyphenyl)-2-methylbut-3-en-2-ol) and then to the fully saturated alkane, yielding this compound. To ensure complete saturation of the triple bond, the reaction may require elevated pressure and temperature, depending on the chosen catalyst and substrate.
Table 2: Synthesis via Catalytic Hydrogenation of an Alkyne Precursor
| Precursor | Reaction Type | Reagents & Conditions | Product |
|---|---|---|---|
| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni), Ethanol | This compound |
Synthesis of Related Precursors and Analogous Compounds
Sonogashira-Hagihara Coupling for Arylalkyne Intermediates and their Transformation
The Sonogashira-Hagihara coupling is a powerful and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly relevant for the synthesis of the key precursor, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. acs.orgnih.gov
The synthesis involves the reaction of 4-bromoanisole (B123540) with 2-methyl-3-butyn-2-ol. The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate or dichlorobis(triphenylphosphine)palladium(II), in the presence of a copper(I) co-catalyst, like copper(I) iodide. acs.org An amine base, such as diethylamine (B46881) or triethylamine, is used as the solvent and to neutralize the hydrogen halide formed during the reaction. acs.org
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. acs.org
A typical procedure involves refluxing a degassed mixture of 4-bromoanisole, 2-methyl-3-butyn-2-ol, palladium(II) acetate, triphenylphosphine, and copper(I) iodide in diethylamine under an inert atmosphere (e.g., argon). acs.org Following the reaction, standard workup and purification by column chromatography and crystallization can yield the desired arylalkyne intermediate in good yield (e.g., 74%). acs.org
The transformation of this arylalkyne intermediate to the target compound, this compound, is achieved through the catalytic hydrogenation process described in section 2.1.2.
Functional Group Interconversions on Related Butanol Derivatives
Once the this compound scaffold is assembled, various functional group interconversions can be performed to synthesize analogous compounds. These transformations can target the tertiary hydroxyl group or the methoxy (B1213986) group on the aromatic ring.
Esterification of the Tertiary Hydroxyl Group: The esterification of sterically hindered tertiary alcohols is often challenging due to steric hindrance around the hydroxyl group. However, under specific conditions, this transformation can be achieved. For instance, the use of an acid anhydride (B1165640) with a solid catalyst, such as a halide of indium or zinc, can facilitate the esterification of tertiary alcohols like α,α-dimethylbenzyl alcohol to their corresponding esters with high conversion and selectivity. google.com Another approach involves activating the carboxylic acid with reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) (e.g., EDC) to form a benzotriazole (B28993) ester, which then reacts with the tertiary alcohol in the presence of a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net
Demethylation of the Methoxy Group: The methoxy group on the phenyl ring can be converted to a hydroxyl group, yielding 4-(4-hydroxyphenyl)-2-methylbutan-2-ol. This O-demethylation is typically performed under harsh conditions using strong Lewis acids or Brønsted acids. chem-station.com Common reagents for this purpose include boron tribromide (BBr₃), which is highly effective even at low temperatures, aluminum chloride (AlCl₃), or heating with concentrated hydrobromic acid (HBr). chem-station.com The choice of reagent depends on the tolerance of other functional groups within the molecule.
Etherification of the Tertiary Hydroxyl Group: Forming an ether from a tertiary alcohol is generally difficult due to competing elimination reactions (dehydration) under acidic conditions. However, specific methods can be employed. For example, methylation of benzyl-type alcohols has been achieved using dimethyl carbonate in the presence of zeolite catalysts like NaX or NaY, though the reactivity trend favors primary and secondary alcohols over tertiary ones. rsc.org
Stereoselective Synthesis and Chiral Resolution Approaches
Since this compound contains a chiral center at the C2 position, the synthesis of enantiomerically pure forms is of interest. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. A common strategy for synthesizing chiral tertiary alcohols involves the enantioselective addition of organometallic reagents to a prochiral ketone. While specific methods for the target compound are not detailed in the literature, general approaches are well-established. For instance, chiral ligands can be used to modify the organometallic reagent or the catalyst, thereby inducing facial selectivity in the addition to the ketone precursor, 4-(4-methoxyphenyl)-2-butanone. Another approach involves the use of a chiral auxiliary attached to the ketone, which directs the incoming nucleophile to one face of the carbonyl group. For example, ketones bearing a stereogenic sulfoxide (B87167) group have been shown to react with Grignard reagents and lithium acetylides to produce tertiary alcohols in diastereomerically and enantiomerically pure forms. researchgate.net
Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This involves separating the two enantiomers.
Diastereomeric Salt Formation: A classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. For alcohols, this can be achieved by esterification with a chiral carboxylic acid (e.g., tartaric acid derivatives, mandelic acid). The resulting diastereomeric esters often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the esters can be hydrolyzed to yield the individual enantiomers of the alcohol.
Chiral Chromatography: A more modern and often more efficient method is chiral high-performance liquid chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide variety of chiral compounds.
Despite a comprehensive search for scientific data, detailed experimental spectroscopic information (NMR and MS) for the chemical compound this compound is not available in the public domain. Numerous searches have predominantly returned data for a structurally similar but distinct compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, which contains an alkyne (triple bond) functional group.
The provided CAS number for the target compound is 14305-29-4, and its molecular formula is C12H18O2, with a molecular weight of 194.27 g/mol . biosynth.com However, beyond these basic identifiers, no published experimental data for ¹H NMR, ¹³C NMR, advanced NMR techniques (COSY, HSQC, HMBC), GC-MS, or HRMS could be located for this specific saturated alcohol.
The repeated identification of the alkynyl analogue, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, in scientific literature and databases suggests that this compound is more widely synthesized and characterized. nih.govnih.govspectrabase.comresearchgate.net This may be due to its utility as a precursor in various chemical syntheses. nih.gov
Without access to the specific spectral data for this compound, a scientifically accurate and detailed analysis as required by the article outline cannot be provided. The generation of speculative or analog-based data would not meet the standards of scientific accuracy. Therefore, the requested article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary primary data.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Functional Group and Molecular Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance against wavenumber, where specific peaks correspond to particular functional groups and structural features.
For 4-(4-Methoxyphenyl)-2-methylbutan-2-ol, an FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups. These would include:
A broad band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the tertiary alcohol group.
Several sharp peaks in the 3100-3000 cm⁻¹ region, corresponding to aromatic C-H stretching.
Strong absorptions between 3000-2850 cm⁻¹, indicative of aliphatic C-H stretching from the methyl and methylene (B1212753) groups.
Peaks in the 1610-1585 cm⁻¹ and 1500-1400 cm⁻¹ range, representing C=C stretching vibrations within the aromatic ring.
A strong absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) due to the C-O-C stretching of the methoxy (B1213986) ether group.
A C-O stretching band for the tertiary alcohol, typically found in the 1200-1100 cm⁻¹ region.
A comprehensive search of publicly available scientific literature and spectral databases did not yield specific, experimentally determined FT-IR data for this compound. Therefore, a data table of observed vibrational frequencies cannot be provided.
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
In an FT-Raman spectrum of this compound, one would anticipate observing signals corresponding to:
Aromatic ring vibrations, particularly the ring "breathing" mode, which is often a strong and sharp peak.
Stretching vibrations of the C-C backbone of the butanol chain.
Symmetric C-H stretching and bending modes of the methyl groups.
Vibrations associated with the C-O-C ether linkage.
While FT-IR is highly sensitive to the polar O-H bond, this vibration is typically weak in a Raman spectrum. Conversely, the non-polar C-C bonds of the aromatic ring and alkyl chain would be more prominent.
Specific, peer-reviewed research findings and a data table for the FT-Raman analysis of this compound are not available in the searched scientific literature.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated. Mathematical analysis of this pattern reveals the crystal lattice structure, unit cell dimensions, atomic coordinates, bond lengths, and bond angles. This technique also provides invaluable information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules pack together in the solid state.
A successful crystallographic analysis of this compound would provide:
The crystal system (e.g., monoclinic, orthorhombic) and space group.
Precise unit cell parameters (a, b, c, α, β, γ).
The exact conformation of the molecule in the solid state.
Detailed information on intermolecular hydrogen bonds formed by the tertiary alcohol group, which would likely act as both a hydrogen bond donor (O-H) and acceptor (O).
Despite extensive searches, published crystallographic data, including unit cell parameters and details on intermolecular interactions for this compound, could not be located in the scientific literature. nih.govresearchgate.net Detailed crystallographic studies have been conducted on the structurally similar but chemically distinct compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, which contains an alkyne triple bond. nih.govresearchgate.net However, these findings are not applicable to the saturated butane (B89635) structure of the target compound.
Chemical Reactivity and Mechanistic Investigations
Elucidation of Reaction Mechanisms at the Tertiary Alcohol Center
The tertiary alcohol at the C2 position is a key site of reactivity. Reactions at this center are characterized by the formation of a stabilized carbocation intermediate, which is central to both substitution and elimination pathways.
Reactions involving the hydroxyl group of 4-(4-Methoxyphenyl)-2-methylbutan-2-ol typically proceed through mechanisms that involve a carbocation intermediate. The formation of this intermediate is facilitated by the structure of the molecule. The carbon atom bonded to the hydroxyl group is tertiary, and it is also in a benzylic-like position, adjacent to the 4-methoxyphenyl (B3050149) ring. Both of these factors contribute significantly to the stability of the resulting carbocation.
The stability hierarchy of simple carbocations is tertiary > secondary > primary. Furthermore, resonance stabilization provided by the adjacent aromatic ring enhances the stability of the carbocation. The electron-donating methoxy (B1213986) group in the para position of the phenyl ring further delocalizes the positive charge through resonance, making the carbocation particularly stable. nih.gov This high degree of stabilization favors reaction pathways that proceed via a carbocation, namely the SN1 and E1 mechanisms. libretexts.orglibretexts.org
The substitution of the hydroxyl group in this compound with a nucleophile, such as a halide, typically occurs via a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.org This is a stepwise process:
Protonation of the Hydroxyl Group: In the presence of an acid catalyst (e.g., HBr or HCl), the lone pair of electrons on the hydroxyl oxygen atom attacks a proton, forming a good leaving group, an alkyloxonium ion (-OH2+). libretexts.orglibretexts.org
Formation of a Carbocation: The alkyloxonium ion departs as a neutral water molecule. This is the rate-determining step and results in the formation of a planar tertiary carbocation. youtube.comleah4sci.com The stability of this carbocation is crucial for the SN1 pathway to be favorable. youtube.com
Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would typically lead to a racemic or near-racemic mixture if the carbon were a stereocenter. masterorganicchemistry.com
Table 1: Key Characteristics of the SN1 Reaction at a Tertiary Alcohol Center| Feature | Description |
|---|---|
| Kinetics | First-order rate law: Rate = k[Substrate]. The rate is independent of the nucleophile's concentration. youtube.com |
| Mechanism | Stepwise, involving a carbocation intermediate. masterorganicchemistry.com |
| Substrate | Favored by tertiary, allylic, and benzylic substrates that form stable carbocations. libretexts.orgyoutube.com |
| Nucleophile | Weak nucleophiles (e.g., water, alcohols) are effective. leah4sci.com |
| Leaving Group | A good leaving group is required. The -OH group is converted to -OH2+ in acidic conditions. libretexts.org |
| Solvent | Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and the leaving group. youtube.com |
| Stereochemistry | Leads to racemization (mixture of inversion and retention of configuration) if the starting material is chiral. masterorganicchemistry.com |
When heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration to form alkenes. chemguide.co.uk This reaction is an elimination reaction that proceeds through a unimolecular (E1) mechanism, which shares the same carbocation intermediate as the SN1 reaction. libretexts.orglibretexts.org
The mechanism involves:
Protonation of the alcohol to form an alkyloxonium ion.
Loss of a water molecule to form the stable tertiary carbocation. tsfx.edu.au
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon, forming a double bond. libretexts.orglibretexts.org
Due to the structure of the carbocation intermediate, there are two possible adjacent protons that can be removed, leading to the formation of two different alkene products. The major product is typically the more substituted and therefore more stable alkene, in accordance with Zaitsev's Rule . libretexts.orgyoutube.com
Table 2: Potential Alkene Products from Dehydration of this compound | Alkene Product Name | Structure | Substitution Pattern | Expected Yield | | :--- | :--- | :--- | :--- | | 4-(4-Methoxyphenyl)-2-methylbut-2-ene | Trisubstituted | Major Product (Zaitsev) | | 4-(4-Methoxyphenyl)-2-methylbut-1-ene | Disubstituted | Minor Product (Hofmann) |
Reactivity of the 4-Methoxyphenyl Moiety
The 4-methoxyphenyl group significantly influences the molecule's reactivity, not only by stabilizing the carbocation at the benzylic position but also by undergoing electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. libretexts.org
The oxygen atom of the methoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.comlibretexts.org The increase in electron density is most pronounced at the ortho (C2 and C6) and para (C4) positions relative to the substituent. Since the para position is already occupied by the butyl group, electrophilic attack will be directed to the ortho positions.
Table 3: Influence of the Methoxy Group on Electrophilic Aromatic Substitution
| Feature | Effect of -OCH₃ Group | Rationale |
|---|---|---|
| Reactivity | Activating (reaction is faster than with benzene). masterorganicchemistry.com | The lone pairs on the oxygen atom donate electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion). libretexts.org |
| Directing Effect | Ortho, para-director. libretexts.org | Resonance structures show a buildup of negative charge at the ortho and para positions, which are then preferentially attacked by the electrophile. libretexts.org |
| Common EAS Reactions | Nitration, Halogenation, Sulfonation, Friedel-Crafts Alkylation/Acylation. youtube.com | The activated ring readily reacts with a variety of electrophiles under standard EAS conditions. |
Oxidative and Reductive Transformations of the Compound
The susceptibility of this compound to oxidation and reduction is low under typical conditions due to its structure.
Oxidation: Tertiary alcohols are resistant to oxidation by common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) under mild conditions. leah4sci.com This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a ketone. Under harsh, forcing conditions (e.g., strong acid and heat), oxidation can occur, but it proceeds via the cleavage of carbon-carbon bonds, leading to a mixture of smaller molecules, such as a ketone and a carboxylic acid. The benzylic position, however, can be susceptible to oxidation under specific conditions, though the tertiary nature of the alcohol complicates this. ucr.edu
Reduction: The tertiary alcohol functional group is not susceptible to reduction. Catalytic hydrogenation or reduction with common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will not affect the C-O bond of the alcohol. leah4sci.com However, the aromatic ring can be reduced under forcing conditions, for example, through Birch reduction or high-pressure catalytic hydrogenation, which would yield a substituted cyclohexanol (B46403) derivative.
Investigations into Rearrangement Reactions
Reactions that proceed through carbocation intermediates, such as the SN1 and E1 reactions discussed, are susceptible to molecular rearrangements. masterorganicchemistry.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur if they can lead to a more stable carbocation. youtube.comyoutube.com
In the case of this compound, the initially formed carbocation is tertiary and further stabilized by resonance with the electron-rich 4-methoxyphenyl ring. This carbocation is already very stable. A 1,2-hydride shift from the adjacent methylene (B1212753) group (C3) would result in a secondary carbocation, which is significantly less stable. Therefore, rearrangement of the initial carbocation is energetically unfavorable and not expected to occur under standard SN1 or E1 conditions. youtube.com The stability of the initial carbocation intermediate generally precludes the formation of rearranged products.
Synthesis and Characterization of Structural Analogues and Functional Derivatives
Alkyl Chain Modifications and Isomeric Variations of the Butanol Moiety
Modifications to the alkyl chain and variations in the butanol portion of the molecule introduce structural diversity that can influence its properties. The butanol moiety has several isomers, including 1-butanol, 2-butanol, isobutanol, and tert-butanol, which differ in the placement of the hydroxyl group and the arrangement of the carbon skeleton. who.intthermofisher.com These isomeric forms can impact the steric and electronic environment of the molecule.
For instance, the synthesis of related structures like 4-methoxy-2-methylbutan-2-ol (B15123799) and 4-methoxy-2-methylbutan-2-amine (B3295761) highlights how the functional group at the 2-position of the butan-2-ol core can be varied. nih.govnih.gov Additionally, the synthesis of compounds such as 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentane demonstrates more significant alterations to the alkyl chain, creating a more sterically hindered analogue. researchgate.net
The following table outlines some examples of alkyl chain modifications and isomeric variations:
Substituent Effects on the Aromatic Ring and Their Synthetic Impact
The electronic nature of the aromatic ring can be fine-tuned by introducing various substituents, which in turn affects the reactivity and properties of the entire molecule. The methoxy (B1213986) group at the para-position of the phenyl ring is a common feature in many related synthesized compounds.
For example, the synthesis of 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol is achieved through a Sonogashira-Hagihara coupling reaction starting from 4-bromoanisole (B123540). nih.govresearchgate.net This demonstrates how a halogenated precursor on the aromatic ring can be a versatile handle for carbon-carbon bond formation.
The presence and position of substituents like methoxy and hydroxyl groups on the aromatic ring are crucial in the synthesis of various derivatives. For instance, in the synthesis of certain peptide sweeteners, hydroxy and methoxy substitutions on the aromatic ring of L-aspartyl-L-phenylalanine methyl ester have been explored to understand structure-taste relationships. nih.gov
Formation of Ethers, Esters, and Other Oxygen-Containing Derivatives
The hydroxyl group of 4-(4-methoxyphenyl)-2-methylbutan-2-ol is a prime site for derivatization to form ethers and esters.
Ethers can be synthesized through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. orgoreview.comlibretexts.org Another method is the alkoxymercuration of alkenes, where an alkene reacts with an alcohol in the presence of a mercury salt. orgoreview.comlibretexts.org
Esters are commonly formed through esterification reactions, such as the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net The Steglich esterification is another method that uses coupling agents like DCC and DMAP. mdpi.com The synthesis of ester derivatives can be a strategy to modify the biological and physical properties of the parent compound. medcraveonline.com
Below is a table summarizing common methods for the formation of ethers and esters:
Nitrogen-Containing Derivatives (e.g., Amines, Azides)
The introduction of nitrogen-containing functional groups, such as amines and azides, opens up a wide range of synthetic possibilities and can significantly alter the compound's chemical behavior.
Amines can be synthesized through various methods, including reductive amination of aldehydes and ketones, which involves the formation of an imine followed by reduction. libretexts.org For example, the synthesis of 4-(4-methoxyphenyl)butan-2-amine (B1362676) has been reported. uni.lu The synthesis of related secondary amines, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, has been achieved through the condensation of primary amines with aldehydes to form Schiff bases, followed by reduction. mdpi.com
Azides are versatile intermediates in organic synthesis. mdpi.comnih.gov They can be prepared through nucleophilic substitution reactions. For instance, 4-(p-methoxyphenyl)-2-azido-butane can be synthesized from the corresponding chloro derivative by treatment with sodium azide (B81097). google.com This azide can then be reduced to the corresponding amine. google.com
The following table provides examples of nitrogen-containing derivatives and their synthetic precursors:
Incorporation into Polycyclic and Heterocyclic Systems
The core structure of this compound can serve as a building block for the synthesis of more complex polycyclic and heterocyclic systems. Heterocyclic compounds are of great interest in medicinal chemistry and materials science.
Organic azides are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as triazoles, through cycloaddition reactions. mdpi.comnih.gov For example, the reaction of an azide with an alkyne can yield a 1,2,3-triazole.
Furthermore, the aromatic portion of the molecule can be part of a larger heterocyclic system. For instance, the synthesis of (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves the reaction of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester with 2-aminothiophenol. google.com
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy states within a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP or WB97XD with basis sets like 6-311G(d,p), the geometry of 4-(4-methoxyphenyl)-2-methylbutan-2-ol can be optimized to its lowest energy state. mdpi.com This optimized structure is the foundation for calculating a variety of molecular properties.
Reactivity can also be explored using DFT. By calculating the Molecular Electrostatic Potential (MEP), a color-coded map of electrostatic potential is generated on the molecule's electron density surface. nih.gov For this compound, the MEP would highlight the electron-rich oxygen atoms of the hydroxyl and methoxy (B1213986) groups as regions of negative potential, making them susceptible to electrophilic attack. Conversely, areas with positive potential, typically around the hydrogen atoms, are prone to nucleophilic attack.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 1: Illustrative Global Reactivity Descriptors This table presents a conceptual framework for the types of data obtained from FMO analysis. Actual values would require specific DFT calculations for this compound.
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | The inverse of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations can be used to explore its conformational landscape. Due to the presence of several rotatable single bonds, the molecule can adopt various shapes (conformers). MD simulations can identify the most energetically stable conformers and the energy barriers between them, which is crucial as the molecule's conformation can significantly influence its interaction with biological targets.
MD simulations are also invaluable for studying the molecule's behavior in a solution. By placing the molecule in a simulation box with explicit solvent molecules (like water), one can observe how the solvent organizes around the solute. This allows for the analysis of the solvation shell and the specific intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules. Such simulations are essential for understanding solubility and transport properties. nih.gov
Predictive Models for Reaction Pathways, Reactivity, and Selectivity
Computational chemistry offers predictive models to map out potential chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy for a proposed reaction. This allows researchers to predict the most likely reaction pathways. For example, in the acid-catalyzed dehydration of this compound, theoretical models could be used to calculate the energy barriers for the formation of different alkene isomers, thereby predicting the major product.
To predict reactivity and selectivity at specific atomic sites, conceptual DFT provides tools like Fukui functions. These functions identify which atoms in the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. This level of detail is critical for predicting the regioselectivity of reactions, such as electrophilic aromatic substitution on the methoxyphenyl ring.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For analogues of this compound, a QSAR model would be built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue and correlating them with their measured biological activity using statistical methods. researchgate.netnih.gov
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed picture by relating the 3D properties of molecules to their activity. nih.govnih.gov In a CoMFA study, a set of aligned analogues is placed in a 3D grid, and their steric and electrostatic fields are calculated. The resulting model is often visualized as 3D contour maps. researchgate.net These maps highlight regions where, for example, increased steric bulk or positive electrostatic potential would likely enhance biological activity. This information provides invaluable guidance for designing new, more potent analogues of this compound. researchgate.netnih.gov
Applications in Advanced Organic Synthesis and Chemical Building Blocks
Strategic Intermediate in Target-Oriented Synthesis
In target-oriented synthesis, intermediates are crucial stepping stones in the construction of a more complex target molecule. The application of 4-(4-methoxyphenyl)-2-methylbutan-2-ol as a strategic intermediate is not well-documented in peer-reviewed studies. However, its structure suggests potential synthetic routes where it could be employed. For instance, the tertiary alcohol could be used as a protecting group or be subjected to dehydration to introduce an alkene. The methoxyphenyl group can undergo various electrophilic aromatic substitution reactions, allowing for further functionalization.
Building Block for Complex Natural Products and Synthetic Compounds
There is a lack of specific examples in the scientific literature detailing the use of this compound as a direct building block in the synthesis of complex natural products or other intricate synthetic compounds. The synthesis of such molecules often requires highly specific and stereochemically defined precursors, and the role of this particular compound has not been highlighted in this context.
Utility in the Preparation of Specialized Reagents and Ligands
The potential for this compound to be used in the preparation of specialized reagents and ligands can be inferred from its structure. The aromatic ring could be functionalized to incorporate coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), which could then bind to metal centers to form ligands for catalysis. However, specific instances of such applications are not readily found in the existing literature.
Precursor for Advanced Materials (if relevant through derivatives)
While derivatives of the related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, are noted for their use in creating diarylalkynes for materials science, similar applications for this compound are not documented. researchgate.netnih.gov The saturated nature of its butyl chain makes it less suitable as a precursor for conjugated systems often sought in advanced materials like polymers or molecular electronics. Derivatives could potentially be synthesized for other material applications, but this remains a theoretical possibility without supporting research.
Structure Activity Relationship Sar Studies and Biological Interactions
Investigation of Structural Determinants for Modulatory Effects on Biological Targets (when integrated into larger bioactive molecules)
The 4-(4-methoxyphenyl) group is a common feature in a variety of biologically active compounds, where it can engage in crucial interactions with biological targets. For instance, in the design of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the 4-methoxyphenyl (B3050149) moiety is often a key pharmacophoric element. nih.gov Similarly, this group is present in novel classes of tubulin polymerization inhibitors. nih.gov
While direct SAR studies on molecules containing the precise 4-(4-methoxyphenyl)-2-methylbutan-2-ol fragment are not extensively documented, the closely related structure, 4-(p-methoxyphenyl)-2-amino-butane, has been patented as an insecticide. This suggests that the 4-(4-methoxyphenyl)butane core structure can confer significant biological activity. Modifications to this core, such as the introduction of the 2-methyl-2-ol group, can be hypothesized to alter properties like solubility, metabolic stability, and binding interactions with the target protein.
In a broader context, the components of the this compound structure contribute to biological activity in various ways:
The 4-Methoxyphenyl Group: The methoxy (B1213986) group at the para position of the phenyl ring can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. This can be critical for establishing specific interactions within a receptor's binding pocket.
The Butyl Linker: The four-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The length and branching of this linker are often key parameters to be optimized in SAR studies.
The Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding with the biological target, and its tertiary nature can influence the molecule's metabolic stability by preventing oxidation to a ketone.
Designing and Probing Ligand-Receptor Interactions Through Structural Modifications
The process of drug design often involves the systematic modification of a lead compound to probe and enhance its interaction with a biological receptor. biomedres.usbiomedres.us The this compound scaffold provides several avenues for such modifications.
For example, in the development of novel analgesics targeting the μ-opioid receptor, the specific interactions between the ligand and the receptor are paramount. nih.govelifesciences.org The methoxyphenyl group of a ligand could potentially interact with hydrophobic pockets within the receptor, while the hydroxyl group could form hydrogen bonds with key amino acid residues. By synthesizing analogs with modifications to these groups—such as altering the position of the methoxy group or replacing the hydroxyl with other functional groups—researchers can map the binding site and optimize the ligand's affinity and efficacy.
A hypothetical SAR study on a larger molecule containing the this compound moiety might involve the variations outlined in the table below.
| Modification | Rationale | Predicted Effect on Activity |
|---|---|---|
| Positional Isomers of the Methoxy Group (ortho, meta) | To probe the electronic and steric requirements of the binding pocket. | Activity is likely to be sensitive to the position, with the para position often being optimal for specific electronic interactions. |
| Replacement of the Methoxy Group (e.g., with -OH, -Cl, -CH3) | To evaluate the role of the methoxy group's hydrogen bonding and electronic properties. | A hydroxyl group could introduce additional hydrogen bonding, while a chloro or methyl group would alter the electronics and lipophilicity. |
| Modification of the Tertiary Alcohol (e.g., esterification, etherification, removal) | To assess the importance of the hydrogen-bonding capability of the hydroxyl group and its impact on solubility and metabolism. | Esterification or etherification could act as a prodrug strategy or alter binding, while removal would likely decrease binding affinity if the hydroxyl is involved in a key interaction. |
| Alteration of the Butyl Chain (e.g., shortening, lengthening, introducing rigidity) | To optimize the distance and orientation between the phenyl ring and the alcohol group for optimal receptor fit. | Chain length and flexibility are often critical for achieving the correct binding pose; rigidity can improve affinity by reducing the entropic penalty of binding. |
Computational SAR Methodologies in Drug Discovery and Chemical Biology Contexts
Computational methods are increasingly integral to modern drug discovery, providing insights into ligand-receptor interactions and guiding the design of new bioactive molecules. nih.gov Molecular docking and molecular dynamics simulations can be employed to predict the binding mode of a ligand within the active site of a target protein.
For a molecule containing the this compound substructure, computational studies could elucidate the following:
Binding Pose: Predicting the most stable orientation of the ligand in the receptor's binding site.
Key Interactions: Identifying the specific amino acid residues that interact with the 4-methoxyphenyl group, the alkyl chain, and the tertiary alcohol.
Binding Affinity: Estimating the strength of the ligand-receptor interaction, which can be correlated with biological activity.
For instance, in silico studies on inhibitors of the anti-apoptotic XIAP protein have highlighted the importance of the 4-methoxyphenyl moiety in achieving stable binding. mdpi.com Computational analysis of Schiff bases containing a 4-methoxyphenyl group has also been used to predict their anticancer and antimicrobial activities. nih.gov
The data from such computational studies can be used to generate hypotheses that are then tested experimentally through the synthesis and biological evaluation of new analogs. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of tertiary alcohols like 4-(4-Methoxyphenyl)-2-methylbutan-2-ol often involves Grignard reactions, which, while effective, can present environmental and safety challenges. mt.comresearchgate.net Future research will prioritize the development of more sustainable and greener synthetic routes, guided by the twelve principles of green chemistry. nih.govgcande.org
Key areas of development include:
Use of Greener Solvents: Research will likely explore alternatives to volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are commonly used in Grignard reactions. mt.comnih.gov Potential substitutes include ionic liquids (ILs) or supercritical carbon dioxide (scCO₂), which are non-volatile and can be recycled. nih.gov Syntheses performed in biodegradable solvents or even water, where applicable, represent a significant green alternative. nih.govresearchgate.net
Catalytic Approaches: A shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. nih.gov Research into novel catalytic systems, such as those employing transition metals like titanium or nickel, could provide more efficient and atom-economical pathways to this compound and its derivatives. mdpi.comresearchgate.net Asymmetric synthesis using chiral catalysts can also produce enantiomerically pure alcohols, which is crucial for pharmaceutical applications. numberanalytics.comnih.govresearchgate.net
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Atom Economy and Waste Reduction: Green methodologies aim to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. gcande.org This involves designing synthetic pathways that avoid the use of protecting groups and reduce the number of synthetic steps. oist.jp
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Prevent Waste | Optimize reaction conditions to maximize yield and minimize byproducts. | Reduced environmental impact and lower disposal costs. semanticscholar.org |
| Atom Economy | Design syntheses, such as direct catalytic additions, that maximize the incorporation of reactant atoms into the final product. | Higher efficiency and less waste generation. gcande.org |
| Use of Safer Solvents and Auxiliaries | Replace traditional ether solvents with ionic liquids, supercritical fluids, or biodegradable solvents. nih.gov | Improved safety and reduced environmental pollution. |
| Design for Energy Efficiency | Employ microwave or ultrasonic irradiation to accelerate reactions at lower bulk temperatures. nih.gov | Reduced energy consumption and faster reaction times. |
| Use of Catalysis | Develop catalytic Grignard reactions or alternative transition-metal-catalyzed syntheses. mdpi.com | Increased reaction efficiency and selectivity with reduced waste. |
Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring
To enhance the safety, efficiency, and reproducibility of synthesizing this compound, the integration of Process Analytical Technology (PAT) is crucial. Real-time monitoring allows for precise control over reaction parameters, which is particularly important for highly exothermic and sensitive processes like the Grignard reaction. mt.comnih.gov
Advanced analytical techniques suitable for real-time monitoring include:
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR and similar technologies can continuously track the concentration of reactants (e.g., the carbonyl starting material) and the formation of the product in real-time. mt.com This is vital for detecting reaction initiation, monitoring progress, and preventing the accumulation of unreacted, hazardous reagents. mt.comhzdr.de
Online Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of online NMR into automated synthesis systems provides detailed qualitative and quantitative data on the species present in the reaction mixture. nih.gov This allows for dynamic adjustments to the reaction conditions based on real-time feedback, optimizing yield and purity. nih.govrsc.org
Near-Infrared (NIR) Spectroscopy: Inline NIR spectroscopy is effective for monitoring continuous synthesis processes. researchgate.net It can quantify the substrate and product concentrations in real-time without the need for sample dilution, enabling the implementation of feedforward-feedback control loops to maintain optimal stoichiometric ratios. researchgate.net
Reaction Calorimetry: By measuring the heat flow of the reaction, calorimeters can monitor the reaction's progression and detect any exothermic events. mt.com This information is critical for ensuring the safe scale-up of the synthesis.
| Technique | Information Provided | Advantages for Synthesis Monitoring |
|---|---|---|
| In-situ FTIR | Concentrations of key functional groups (e.g., C=O, O-H). | Excellent for tracking reactant consumption and product formation in real-time. mt.com |
| Online NMR | Detailed structural information and quantification of all soluble species. | Provides comprehensive data for dynamic control and mechanistic studies. nih.gov |
| Inline NIR | Quantitative concentration data of reactants and products. | Robust for continuous processes and automated feedback control loops. researchgate.net |
| Reaction Calorimetry | Heat flow and total heat release of the reaction. | Essential for assessing reaction kinetics and ensuring process safety during scale-up. mt.com |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The core structure of this compound serves as an excellent starting point for the generation of chemical libraries to discover new molecules with desired biological or material properties. nih.govopenaccessjournals.com Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for rapidly synthesizing and evaluating a large number of derivatives. researchgate.net
Future research in this area would involve:
Diversity-Oriented Synthesis: Creating libraries of compounds by systematically modifying different parts of the parent molecule. openaccessjournals.com For the this compound scaffold, this could involve:
Varying the substituents on the phenyl ring (e.g., introducing electron-donating or withdrawing groups).
Altering the length of the alkyl chain connecting the phenyl ring and the alcohol.
Replacing the methyl groups on the tertiary carbon with other alkyl or functional groups.
Parallel Synthesis: Employing automated synthesizers to produce large numbers of analogues simultaneously, either on solid supports or in solution-phase arrays. openaccessjournals.comslideshare.net
High-Throughput Screening: Screening the resulting libraries against biological targets (e.g., enzymes, receptors) to identify "hit" compounds for drug discovery or evaluating their physical properties for materials science applications. nih.gov
| Scaffold Position | R1 (Aryl Substituent) | R2 (Alkyl Chain) | R3, R4 (Tertiary Carbon) |
|---|---|---|---|
| Variation 1 | -H, -Cl, -F, -CF₃ | -(CH₂)₂- | -CH₃, -CH₃ |
| Variation 2 | -OCH₃ | -(CH₂)₃-, -(CH₂)₄- | -CH₃, -CH₃ |
| Variation 3 | -OCH₃ | -(CH₂)₂- | -CH₃, -C₂H₅ |
| Variation 4 | -N(CH₃)₂ | -(CH₂)₂- | -CH₃, -CH₃ |
Advanced Computational Methodologies for Mechanistic Prediction and Design
Computational chemistry offers powerful tools to predict reaction outcomes, elucidate mechanisms, and design novel molecules with tailored properties. researchgate.net For this compound, these methodologies can provide insights that are difficult to obtain through experiments alone.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to model the mechanism of the Grignard reaction used in its synthesis. researchgate.net This includes mapping the potential energy surface, identifying transition state structures, and calculating activation energies. Such studies can explain the reactivity and selectivity of the reaction and predict the effect of different solvents or catalysts. researchgate.netmdpi.com
Molecular Docking and Virtual Screening: In the context of drug discovery, computational methods can predict how derivatives of this compound might interact with a specific biological target. nih.gov This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their observed biological activity or physical properties. These models can then be used to predict the properties of yet-unsynthesized compounds, guiding the design of more effective molecules.
| Methodology | Application to this compound | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the synthetic reaction pathway (e.g., Grignard addition). researchgate.net | Elucidation of reaction mechanism, prediction of activation energies, and optimization of reaction conditions. mdpi.com |
| Virtual Screening | Docking a library of derivatives into the active site of a target protein. nih.gov | Identification of potential drug candidates with high binding affinity. |
| QSAR | Correlating structural descriptors of derivatives with a specific activity (e.g., antioxidant potential). | Predictive model for designing new derivatives with enhanced activity. |
| Molecular Dynamics (MD) Simulation | Simulating the behavior of the molecule in different environments (e.g., solvents, biological membranes). | Understanding solvation effects, conformational preferences, and interactions with biological systems. |
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of a tertiary alcohol and a methoxy-substituted aryl group makes this compound and its derivatives promising candidates for applications in several emerging fields. Molecules bearing aryl-substituted tertiary alcohol moieties are valuable as bioactive molecules and important building blocks in the pharmaceutical industry. oist.jp
Potential future applications include:
Materials Science: The rigid aryl group and the flexible alkyl chain could be exploited in the design of novel liquid crystals or as monomers for specialty polymers. The related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, is noted as an important intermediate for building blocks in materials science. researchgate.netnih.gov
Pharmaceuticals and Agrochemicals: The core scaffold can be functionalized to create libraries for screening against various diseases. The tertiary alcohol group can form hydrogen bonds, while the methoxyphenyl group can engage in hydrophobic and π-stacking interactions, features that are often important for biological activity. researchgate.net
Catalysis: Chiral versions of this alcohol or its derivatives could serve as ligands for asymmetric catalysis, a field of immense importance in fine chemical synthesis. researchgate.netchinesechemsoc.org
Functional Probes: By incorporating fluorescent tags or other reporter groups, derivatives could be developed as chemical probes to study biological processes.
| Emerging Field | Potential Application | Relevant Structural Feature |
|---|---|---|
| Materials Science | Monomers for polymers, components of liquid crystals. | Rigid aromatic ring and flexible alkyl chain. researchgate.netnih.gov |
| Drug Discovery | Scaffold for developing new therapeutic agents. | Hydrogen-bonding tertiary alcohol and lipophilic methoxyphenyl group. oist.jp |
| Asymmetric Catalysis | Precursor for chiral ligands or catalysts. | Stereogenic quaternary carbon center. chinesechemsoc.org |
| Chemical Biology | Development of molecular probes for biological imaging or assays. | Versatile scaffold allowing for the attachment of reporter groups. |
Q & A
Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-2-methylbutan-2-ol, and how can purity be optimized?
The compound is synthesized via cyclialkylation reactions, as demonstrated in the reaction of 4-(acridin-9-yl)-2-methylbutan-2-ol to form tetracyclic products (60% yield) and minor by-products (35%) . To optimize purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Purity validation should employ HPLC (≥95% purity threshold) and mass spectrometry for molecular confirmation.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
X-ray crystallography is critical for resolving the 3D structure, as evidenced by Acta Crystallographica Section E data, confirming bond angles and spatial arrangement . Complementary techniques include:
- ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 3.8 ppm for OCH₃) and tertiary alcohol groups.
- FT-IR : Identify hydroxyl (∼3400 cm⁻¹) and aromatic C–O stretches (∼1250 cm⁻¹).
- HRMS : Validate molecular weight (e.g., C₁₂H₁₆O₂ requires [M+H]⁺ = 207.1021).
Q. How can key physicochemical properties (e.g., solubility, logP) be determined experimentally?
- Solubility : Perform shake-flask assays in solvents (water, ethanol, DMSO) at 25°C, followed by UV-Vis quantification.
- logP : Use reversed-phase HPLC with a C18 column and a reference calibration curve .
- Thermal stability : Conduct TGA/DSC to identify decomposition points (e.g., ≥150°C for thermal robustness).
Advanced Research Questions
Q. What mechanistic insights explain the formation of by-products in cyclialkylation reactions involving this compound?
By-products like 9-(3-methylbut-2-en-1-yl)acridine (35%) arise from competing elimination pathways under acidic conditions . To suppress by-products:
- Optimize reaction temperature (e.g., 60–80°C).
- Use anhydrous solvents to minimize hydrolysis.
- Introduce steric hindrance via bulky catalysts (e.g., AlCl₃ vs. FeCl₃).
Q. How can computational modeling (e.g., DFT, QSPR) predict reactivity or pharmacological potential?
- DFT calculations : Simulate transition states to identify energy barriers for cyclialkylation .
- QSPR models : Correlate molecular descriptors (e.g., polar surface area, H-bond donors) with bioavailability.
- Docking studies : Screen against targets (e.g., acetylcholinesterase) using AutoDock Vina .
Q. What strategies assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 1–13) for 24h, followed by LC-MS to detect degradation products (e.g., demethylation or oxidation).
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC .
- Long-term storage : Store at –20°C under nitrogen to prevent oxidation .
Q. How can contradictory data on reaction yields or spectral assignments be resolved?
- Reproducibility checks : Validate synthetic protocols across independent labs.
- Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Cross-reference crystallographic data : Compare XRD bond lengths/angles with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
